molecular formula C17H20ClN3O3S B2570848 2-{[1-(5-Chloro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380070-77-7

2-{[1-(5-Chloro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2570848
CAS No.: 2380070-77-7
M. Wt: 381.88
InChI Key: VMPDMVOEIPQMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(5-Chloro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety. The compound is characterized by the presence of a 5-chloro-2-methylbenzenesulfonyl group attached to the piperidine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Chloro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the sulfonylation of 5-chloro-2-methylbenzenesulfonyl chloride with piperidine.

    Attachment of the Pyrimidine Ring: The piperidine intermediate is then reacted with a pyrimidine derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Chloro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[1-(5-Chloro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Chloro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(5-Chloro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}benzene
  • 2-{[1-(5-Chloro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}thiazole

Uniqueness

Compared to similar compounds, 2-{[1-(5-Chloro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine exhibits unique properties due to the presence of the pyrimidine ring

Properties

IUPAC Name

2-[[1-(5-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-13-3-4-15(18)11-16(13)25(22,23)21-9-5-14(6-10-21)12-24-17-19-7-2-8-20-17/h2-4,7-8,11,14H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPDMVOEIPQMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.